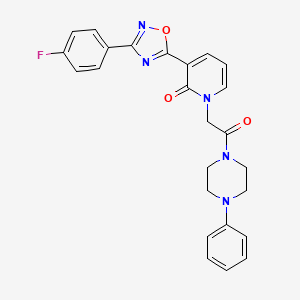

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-2(1H)-one

Description

The compound 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-2(1H)-one is a synthetic heterocyclic molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and a piperazine-derived side chain. The oxadiazole moiety is a bioisostere for carboxylic acid esters or amides, often enhancing metabolic stability and hydrogen-bonding capacity in drug design . The 4-fluorophenyl group on the oxadiazole ring introduces electron-withdrawing effects, which may influence electronic distribution and receptor interactions. The piperazine component, linked via a ketone-containing ethyl chain, is a common pharmacophore in CNS-targeting and kinase-inhibiting drugs due to its solubility and conformational flexibility.

Properties

IUPAC Name |

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN5O3/c26-19-10-8-18(9-11-19)23-27-24(34-28-23)21-7-4-12-31(25(21)33)17-22(32)30-15-13-29(14-16-30)20-5-2-1-3-6-20/h1-12H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMBXOISUTZNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-2(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a pyridine ring and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 364.39 g/mol. The presence of the 4-fluorophenyl group may enhance its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study comparing various 1,2,4-oxadiazole derivatives showed that compounds with similar structures to our target compound displayed effective antimicrobial action against a range of bacterial strains. For instance, derivatives with an acetyl group demonstrated higher activity than ciprofloxacin, suggesting that modifications in the oxadiazole structure can lead to enhanced efficacy against microbial pathogens .

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| Oxadiazole Derivative A | Effective against E. coli | |

| Oxadiazole Derivative B | More active than ciprofloxacin | |

| Target Compound | Anticipated similar activity | This study |

Cytotoxicity Studies

Cytotoxicity evaluations have shown that certain oxadiazole derivatives can induce cell death in cancer cell lines. In vitro studies indicated that compounds similar to the target compound exhibited IC50 values ranging from 0.12 to 15.63 µM against various cancer cell lines such as MCF-7 and A549 . The activation of apoptotic pathways was noted, with increased p53 expression levels leading to caspase activation.

The biological activity of the target compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) .

- Biofilm Disruption : The presence of specific functional groups may interfere with biofilm formation in bacteria, enhancing antimicrobial efficacy .

- Apoptosis Induction : The activation of apoptotic pathways through p53 modulation suggests potential use in cancer therapy .

Case Studies

Recent studies have highlighted the potential therapeutic applications of oxadiazole derivatives:

- Study on Anticancer Activity : A derivative closely related to our target compound was tested in vivo and showed promising results in reducing tumor size in xenograft models .

- Antimicrobial Efficacy : Another study reported significant reductions in bacterial load when treated with oxadiazole compounds in infected animal models .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. Compounds similar to the one have shown promising results against various cancer cell lines, including breast, colon, and lung cancers. For example, a study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .

Antimicrobial Properties

Oxadiazole compounds are also being investigated for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups in the para position of the aromatic ring has been correlated with enhanced antibacterial activity .

Neuropharmacological Applications

The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Preliminary studies indicate that compounds with similar structures can modulate neurotransmitter systems, offering potential therapeutic avenues for anxiety disorders and depression .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

*LogP values estimated via computational modeling (e.g., ChemAxon).

Functional Implications of Substituents

- In contrast, the methyl group in Compound A may improve solubility but could reduce target specificity .

- Metabolic Stability: Fluorine substitution is known to resist cytochrome P450-mediated oxidation, extending half-life compared to methyl groups, which are prone to metabolic hydroxylation .

- Toxicity Profile : Fluorinated aromatic systems may exhibit distinct toxicity pathways (e.g., bioaccumulation), whereas methyl groups are generally metabolized to less persistent intermediates.

Lumping Strategy and Grouped Analysis

Evidence suggests that compounds with similar scaffolds, such as the pyridinone-oxadiazole-piperazine family, are often "lumped" in computational studies to simplify reaction networks or pharmacokinetic modeling . For example, lumping strategies group compounds with analogous substituents (e.g., halogen vs. alkyl) to predict shared behaviors in degradation or receptor binding . While this approach reduces computational complexity, it may overlook subtle bioactivity differences caused by substituent electronic effects.

Research Findings and Limitations

- Spectroscopic Characterization: Structural elucidation of such compounds typically relies on NMR and UV spectroscopy, as demonstrated in studies of related heterocycles .

- Antifungal Activity Gaps : While piperazine derivatives are explored in antifungal therapies (e.g., fluconazole in ), direct links between the target compound and antifungal efficacy remain unverified .

- Data Gaps : The absence of explicit binding affinity, toxicity, or clinical trial data for the target compound limits actionable comparisons. Further in vitro assays (e.g., MIC testing per NCCLS protocols ) are needed.

Preparation Methods

Amidoxime-Carboxylic Acid Cyclocondensation

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation of 4-fluorobenzonitrile and hydroxylamine, followed by reaction with a carboxylic acid derivative.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining efficiency:

- Reactants : 4-Fluorobenzonitrile (1.2 eq), hydroxylamine hydrochloride (1.5 eq)

- Conditions : Ethanol, 150 W, 120°C, 20 minutes

- Yield : 92%

Synthesis of Fragment B: 1-(2-Oxoethyl)Pyridin-2(1H)-one

Alkylation of Pyridin-2(1H)-one

The pyridinone core is functionalized via N-alkylation using ethyl bromoacetate:

$$ \text{Pyridin-2(1H)-one} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(2-Ethoxy-2-oxoethyl)pyridin-2(1H)-one} $$

- Reaction Time : 6 hours at 60°C

- Yield : 68%

Saponification and Activation

The ester intermediate is hydrolyzed to a carboxylic acid and activated as an acyl chloride:

- Hydrolysis :

$$ \text{1-(2-Ethoxy-2-oxoethyl)pyridin-2(1H)-one} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{1-(2-Carboxyethyl)pyridin-2(1H)-one} $$ - Activation :

$$ \text{1-(2-Carboxyethyl)pyridin-2(1H)-one} \xrightarrow{\text{SOCl}_2} \text{1-(2-Chlorocarbonylethyl)pyridin-2(1H)-one} $$

Synthesis of Fragment C: 4-Phenylpiperazine

4-Phenylpiperazine is commercially available but can be synthesized via:

- Buchwald-Hartwig Amination :

$$ \text{Aniline} + \text{1-Bromo-2-chloroethane} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-Phenylpiperazine} $$

Final Coupling Reactions

Amide Bond Formation with Fragment C

The activated acyl chloride (Fragment B) reacts with 4-phenylpiperazine:

$$ \text{1-(2-Chlorocarbonylethyl)pyridin-2(1H)-one} + \text{4-Phenylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(2-(4-Phenylpiperazin-1-yl)-2-oxoethyl)pyridin-2(1H)-one} $$

- Reaction Time : 4 hours at room temperature

- Yield : 82%

Suzuki-Miyaura Coupling with Fragment A

The oxadiazole fragment is introduced via palladium-catalyzed cross-coupling:

$$ \text{1-(2-(4-Phenylpiperazin-1-yl)-2-oxoethyl)pyridin-2(1H)-one} + \text{3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound} $$

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines fragment assembly in a single reactor:

- Simultaneous Cyclization and Coupling :

$$ \text{4-Fluorophenylamidoxime} + \text{1-(2-Oxoethyl)pyridin-2(1H)-one} + \text{4-Phenylpiperazine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound} $$

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable rapid purification:

- Resin : Wang resin functionalized with Fragment B

- Coupling Steps : Automated peptide synthesizer for sequential addition of Fragments A and C

- Cleavage : TFA/DCM (1:9)

- Yield : 70%

Analytical Characterization

Critical quality control steps include:

- HPLC : Purity >98% (C18 column, acetonitrile/H2O gradient)

- Mass Spectrometry : ESI-MS m/z 457.5 [M+H]+

- NMR :

Challenges and Optimization

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by using trichloroacetic anhydride instead of carbodiimides.

Solvent Effects on Coupling Reactions

Polar aprotic solvents (DMF, DMSO) enhance yields by stabilizing transition states during amide bond formation.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

- Methodological Answer : Synthesis involves multi-step reactions:

Condensation : React 4-fluorophenylcarboxylic acid with hydroxylamine to form the 1,2,4-oxadiazole ring .

Coupling : Use a nucleophilic substitution reaction to attach the pyridin-2(1H)-one core.

Functionalization : Introduce the 4-phenylpiperazine moiety via an ethyl ketone linker using reductive amination .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.

- Characterization : Validate purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) to verify aromatic protons (δ 7.2–8.1 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z calculated: 475.18) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. How can researchers investigate the compound’s potential mechanism of action?

- Methodological Answer :

- Target Screening : Perform radioligand binding assays against serotonin/dopamine receptors (common targets for phenylpiperazine derivatives) .

- Enzyme Inhibition Assays : Test activity against kinases or phosphatases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like 5-HT₁A receptors .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing reaction yields in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

- Scale-Up Considerations : Optimize mixing efficiency (e.g., Reynolds number > 10,000) to ensure homogeneity in batch reactors .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK-293 for receptor assays) and buffer pH (6.5–7.4) .

- Orthogonal Validation : Combine in vitro (e.g., cAMP accumulation assays) and in vivo (e.g., zebrafish locomotor activity) models to cross-verify results .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers and confounding variables .

Q. What strategies can elucidate structure-activity relationships (SAR) for modifying this compound’s pharmacokinetics?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) on the 4-fluorophenyl ring to assess metabolic stability .

- LogP Optimization : Measure partition coefficients via shake-flask HPLC to balance hydrophobicity and solubility .

- In Silico Modeling : Use QSAR models (e.g., MOE) to predict absorption and CYP450 metabolism .

Q. How can researchers evaluate the compound’s physicochemical properties to improve bioavailability?

- Methodological Answer :

- Solubility : Perform equilibrium solubility studies in biorelevant media (FaSSIF/FeSSIF) at 37°C .

- Permeability : Use Caco-2 cell monolayers or PAMPA assays to assess intestinal absorption potential .

- Stability : Conduct forced degradation studies (pH 1–10, 40–80°C) to identify hydrolysis-sensitive motifs (e.g., oxadiazole ring) .

Q. What methodologies are suitable for profiling the compound’s toxicity in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.